molecular formula C29H38N2O3 B554602 N-Trityl-L-homoserine triethylamine salt CAS No. 102056-97-3

N-Trityl-L-homoserine triethylamine salt

Cat. No.: B554602
CAS No.: 102056-97-3
M. Wt: 361,44*101,19 g/mole
InChI Key: LRIHVFUNJCWVBP-BOXHHOBZSA-N
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Description

Historical Overview of Trityl Protection in Peptide Synthesis

The concept of using protecting groups in organic synthesis dates back to the early 20th century. numberanalytics.com For peptide synthesis, the development of effective and selectively removable protecting groups for amines has been a critical area of research. researchgate.net While groups like tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) are widely used for N-terminal protection in solid-phase peptide synthesis, the triphenylmethyl (trityl, Trt) group also holds a significant place in the history of peptide chemistry. numberanalytics.compeptide.commasterorganicchemistry.com

Initially, the bulky trityl group found extensive application in carbohydrate chemistry for the selective protection of primary hydroxyl groups. total-synthesis.com Its use was extended to protect other nucleophilic groups, including amines and thiols. total-synthesis.com In peptide chemistry, the trityl group is valued for its acid lability; it can be removed under very mild acidic conditions, which preserves other acid-sensitive parts of a complex molecule. total-synthesis.compeptide.com The protection mechanism proceeds via a stable trityl cation intermediate. total-synthesis.com Over the years, variants such as the methoxy-substituted trityl groups (e.g., MMT, DMT) were developed to fine-tune the lability, allowing for even more specific deprotection strategies in the synthesis of complex biomolecules. total-synthesis.com The trityl group's application has been documented in various peptide synthesis methodologies since the 1960s. acs.orgacs.org

Significance of Homoserine Derivatives in Organic Synthesis and Biochemical Research

L-homoserine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. wikipedia.org It is structurally similar to serine but with an additional methylene (B1212753) (-CH2-) group in its side chain. wikipedia.org Despite not being incorporated into proteins during translation, L-homoserine and its derivatives are of great biochemical and synthetic importance.

In biochemistry, L-homoserine is a crucial metabolic intermediate in the aspartate pathway, which is responsible for the biosynthesis of the essential amino acids methionine, threonine, and isoleucine in bacteria and plants. wikipedia.orgnih.govnih.gov The enzyme homoserine dehydrogenase catalyzes its formation from L-aspartate-4-semialdehyde. nih.gov Due to its central metabolic role, L-homoserine has been a target for metabolic engineering in microorganisms to produce valuable chemicals. nih.govacs.org Purified homoserine is also used in structural studies of enzymes. wikipedia.org

In organic synthesis, homoserine derivatives serve as versatile chiral building blocks. Their defined stereochemistry and multiple functional groups allow for their use in the synthesis of complex natural products and pharmaceuticals.

Specific Role of N-Trityl-L-homoserine Triethylamine (B128534) Salt as a Chiral Building Block in Advanced Synthesis

N-Trityl-L-homoserine triethylamine salt is a specialized chemical reagent designed for use in organic synthesis, particularly in solution-phase peptide synthesis. sigmaaldrich.com Its structure combines the key features discussed previously:

The L-homoserine core: This provides a chiral scaffold with a specific three-dimensional arrangement, which is essential for building biologically active molecules.

The N-trityl group: This bulky protecting group masks the primary amine, preventing it from participating in unwanted reactions while allowing chemists to perform modifications on other parts of the molecule, such as the C-terminal carboxylic acid or the side-chain hydroxyl group. researchgate.net

The triethylamine salt: The carboxylic acid of the homoserine moiety is deprotonated and forms an ionic bond with the protonated amine, triethylamine. This salt formation often improves the compound's stability, crystallinity, and handling properties compared to the free acid form, making it more convenient for storage and use in synthesis.

As a chiral building block, this compound allows for the precise introduction of a protected homoserine unit into a larger molecular target. Researchers can utilize it in multi-step syntheses to construct complex peptides or other organic molecules where the specific stereochemistry and functionality of the homoserine unit are required. researchgate.netchemimpex.com

Data Tables

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 102056-97-3 sigmaaldrich.com
Molecular Formula C₂₃H₂₃NO₃ · C₆H₁₅N sigmaaldrich.com
Molecular Weight 462.62 g/mol sigmaaldrich.com
Physical Form Crystals sigmaaldrich.com
Primary Application Peptide Synthesis sigmaaldrich.com

Comparison of Common Amine Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCommon Deprotection ConditionsKey Feature
Triphenylmethyl (Trityl) TrtMild acid (e.g., dilute TFA, acetic acid)Very acid-labile, bulky
tert-Butyloxycarbonyl BocStrong acid (e.g., neat Trifluoroacetic Acid - TFA)Acid-labile
9-Fluorenylmethoxycarbonyl FmocBase (e.g., 20% piperidine (B6355638) in DMF)Base-labile

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.C6H15N/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-4-7(5-2)6-3/h1-15,21,24-25H,16-17H2,(H,26,27);4-6H2,1-3H3/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIHVFUNJCWVBP-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552980
Record name N-(Triphenylmethyl)-L-homoserine--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102056-97-3
Record name N-(Triphenylmethyl)-L-homoserine--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Trityl L Homoserine and Its Triethylamine Salt

Direct Synthesis Routes to N-Trityl-L-homoserine (Acid Form)

One effective method involves the direct tritylation of L-Homoserine after a preliminary silylation step. researchgate.net This process is designed to temporarily protect the hydroxyl and carboxyl groups, allowing the trityl group to selectively react with the amino group. The L-homoserine is first treated with a silylating agent, such as dimethyldichlorosilane (Me2SiCl2) or diphenyldichlorosilane (Ph2SiCl2), to form a silylated intermediate. researchgate.net This intermediate is then reacted with trityl chloride to yield N-Trityl-L-homoserine. This route has been reported to produce the final compound in yields of 65-68%. researchgate.net A notable characteristic of the resulting N-Trityl-L-homoserine is its stability against spontaneous lactonization, a common issue with other N-alkyloxycarbonyl-L-homoserine derivatives. researchgate.net

An alternative and slightly higher-yielding approach begins with N-Trityl-L-methionine. researchgate.net This method involves converting the starting material into a sulfonium salt by treating it with methyl iodide (MeI). researchgate.net The resulting sulfonium salt is then degraded using a base, such as potassium hydroxide (KOH), which leads to the formation of N-Trityl-L-homoserine. researchgate.net This degradation pathway has been shown to produce the desired product in a 75% yield, offering a modest improvement over the direct silylation-tritylation route. researchgate.net The physical data of the compound produced via this method are identical to that synthesized from L-homoserine. researchgate.net

Formation and Optimization of the Triethylamine (B128534) Salt

The acidic form of N-Trityl-L-homoserine is often converted into a more manageable salt form for storage and handling. The triethylamine salt is a common choice due to the properties of triethylamine as an organic base. wikipedia.org The formation of N-Trityl-L-homoserine triethylamine salt involves a straightforward acid-base reaction where the carboxylic acid group of N-Trityl-L-homoserine is neutralized by the tertiary amine, triethylamine (Et3N). wikipedia.orgnih.gov

This reaction produces the corresponding triethylammonium (B8662869) salt, which is often a stable, crystalline solid that is easier to purify and handle than the free acid. researchgate.netwikipedia.org Optimization of this salt formation typically involves adjusting the stoichiometry of the reactants and selecting an appropriate solvent system to facilitate precipitation and isolation of the pure salt. The resulting compound has the chemical formula C29H38N2O3. nih.gov

Investigation of Novel Synthetic Routes to N-Trityl-L-homoserine Derivatives

Research in peptide chemistry continuously seeks more flexible and efficient synthetic methods. For derivatives of N-Trityl-L-homoserine, solid-phase synthesis represents a significant advancement. mdpi.com This methodology allows for the construction of complex peptide structures on a solid resin support, enabling the creation of large combinatorial variations of biomimetic molecules. mdpi.com While not specific to N-Trityl-L-homoserine in the cited literature, these flexible solid-phase routes can be adapted to incorporate unnatural amino acid side chains and perform variations at the amino and carboxyl functionalities, which is applicable to homoserine derivatives. mdpi.com

Furthermore, the utility of homoserine derivatives is highlighted by related compounds such as Fmoc-O-trityl-L-homoserine. chemimpex.com In this derivative, the hydroxyl group is protected by a trityl group, while the amino group is protected by an Fmoc group. chemimpex.com This compound is a versatile building block in solid-phase peptide synthesis, where the trityl group enhances stability and solubility, facilitating efficient coupling reactions for creating diverse peptide libraries. chemimpex.com The development of such derivatives underscores the ongoing innovation in creating specialized building blocks for drug discovery and biochemical research. chemimpex.com

Comparative Analysis of Synthetic Efficiency and Scalability in Academic Settings

When comparing the two direct synthetic routes to N-Trityl-L-homoserine in an academic context, several factors come into play, including yield, reagent availability, and procedural complexity.

Metric Silylation-Tritylation of L-Homoserine Degradation of N-Trityl-L-methionine Reference
Starting Material L-HomoserineN-Trityl-L-methionine researchgate.net
Key Reagents Me2SiCl2 or Ph2SiCl2, Trityl ChlorideMethyl Iodide, Potassium Hydroxide researchgate.net
Reported Yield 65-68%75% researchgate.net
Key Steps 1. Silylation2. Tritylation1. Sulfonium salt formation2. Base-mediated degradation researchgate.net

The degradation of N-Trityl-L-methionine offers a higher yield (75%) compared to the silylation-tritylation of L-homoserine (65-68%). researchgate.net This yield advantage makes the methionine route more efficient on a small, academic scale where maximizing product from valuable starting materials is often a priority. However, the silylation route starts from the more fundamental amino acid, L-homoserine, which may be more readily available or cost-effective.

From a scalability perspective, both methods present challenges. The use of silyl chlorides requires anhydrous conditions, and the multi-step nature of the methionine degradation could be more labor-intensive. For larger-scale academic preparations, the higher efficiency of the methionine degradation route might outweigh the complexity of the procedure. Conversely, the directness of the silylation approach might be favored for its procedural simplicity despite the slightly lower yield. researchgate.net

Protective Group Chemistry: Focus on the N Trityl Moiety in N Trityl L Homoserine Triethylamine Salt

Principles of Trityl Group Protection for α-Amino Acids

The primary function of the N-trityl group is to decrease the nucleophilicity and reactivity of the amino group's lone pair of electrons. libretexts.org This is achieved through the introduction of the sterically demanding trityl moiety. The significant bulk of the three phenyl rings physically obstructs the approach of reagents to the nitrogen atom, preventing unwanted side reactions during subsequent synthetic steps. total-synthesis.comtcichemicals.com

This steric hindrance is a key principle behind its utility. total-synthesis.com While initially prominent in carbohydrate chemistry for the selective protection of primary alcohols, the same principle applies to the α-amino group of amino acids. total-synthesis.com The trityl group's stability profile is another critical feature; it is generally stable to bases, oxidizing and reducing agents, and nucleophiles, but is characteristically labile under acidic conditions. tcichemicals.com This predictable reactivity allows for its controlled removal at a desired stage in a synthetic sequence. The use of the trityl group for α-amino protection is a feature of certain peptide synthesis strategies, offering an alternative to more common protecting groups. csic.espeptide.com

Orthogonal Protection Strategies in Multistep Organic Synthesis

Orthogonal protection is a sophisticated strategy in multistep synthesis that employs multiple classes of protecting groups, each of which can be removed by a specific set of reagents without affecting the others. nih.govbham.ac.uk This approach is indispensable for the synthesis of complex biomolecules where different parts of the molecule must be selectively modified. nih.govresearchgate.net

The N-trityl group is a valuable component of such strategies due to its unique cleavage conditions. csic.es A classic example in solid-phase peptide synthesis (SPPS) is the combination of the acid-labile N-trityl group for α-amino protection with base-labile side-chain protecting groups. csic.es This is an alternative to the widespread Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, where the α-amino protecting group (Fmoc) is base-labile and side-chain groups (like tBu) are acid-labile. csic.esresearchgate.net The orthogonality between the acid-cleavable trityl group and a base-cleavable group like Fmoc allows for selective deprotection in any desired order. nih.govcsic.es This flexibility is crucial for building complex peptide structures, including those with branches or other modifications. researchgate.net

Table 1: Comparison of Common Orthogonal Protection Schemes in SPPS
Strategyα-Amino ProtectionSide-Chain ProtectionCleavage Condition (α-Amino)Cleavage Condition (Side-Chain)Reference
Boc/BzlBoc (tert-butoxycarbonyl)Bzl (benzyl)Moderate Acid (e.g., TFA)Strong Acid (e.g., HF) researchgate.net
Fmoc/tBuFmoc (9-fluorenylmethoxycarbonyl)tBu (tert-butyl)Base (e.g., Piperidine)Strong Acid (e.g., TFA) csic.esresearchgate.net
Trt/Base-LabileTrt (trityl)Base-Labile (e.g., Fmoc-based)Mild Acid (e.g., dilute TFA)Base csic.es

Mechanistic Studies of Trityl Group Introduction onto Amino Functionalities

The introduction of the trityl group onto an amino functionality, a process known as tritylation, typically involves the reaction of the amino acid with trityl chloride (Tr-Cl). total-synthesis.com This reaction is conducted in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. total-synthesis.comcsic.es The presence of "triethylamine salt" in the name of the subject compound, N-Trityl-L-homoserine triethylamine salt, indicates that triethylamine was used as the base during its preparation and remains as a counter-ion to the carboxylic acid of the homoserine.

Mechanistic studies have shown that this reaction does not proceed via a direct SN2 displacement. total-synthesis.com Such a pathway is sterically impossible at the quaternary carbon of the trityl chloride. total-synthesis.com Instead, the protection follows an SN1 mechanism. total-synthesis.com The process begins with the dissociation of the chloride ion to form the highly stable triphenylmethyl cation (trityl cation). This carbocation is stabilized by the extensive resonance delocalization of the positive charge across the three phenyl rings. The nucleophilic amino group of the amino acid then attacks this electrophilic carbocation to form the N-trityl bond. total-synthesis.com For enhanced reactivity, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. total-synthesis.com

Controlled Deprotection Methodologies for the N-Trityl Group

The removal of the N-trityl group, or detritylation, is as critical as its introduction. The ability to cleave it under specific and controlled conditions without disturbing other parts of the molecule is paramount. Methodologies for detritylation are primarily categorized as acid-labile cleavage and reductive approaches.

The most common method for removing the trityl group is through acidolysis, taking advantage of its acid-labile nature. total-synthesis.comtcichemicals.com The reaction is initiated by the protonation of the nitrogen atom of the N-trityl amine, which weakens the carbon-nitrogen bond. total-synthesis.com This is followed by the departure of the protonated amine, regenerating the free amino group and the stable trityl cation. total-synthesis.com

A variety of acidic conditions can be used, with trifluoroacetic acid (TFA) being one of the most common reagents. nih.govcommonorganicchemistry.com The concentration of the acid can be tuned to achieve selective deprotection. peptide.comnih.gov For instance, substituted, more acid-sensitive trityl groups like monomethoxytrityl (Mmt) can be cleaved with very dilute TFA (e.g., 1% in dichloromethane), while the standard trityl group may require higher concentrations. peptide.comnih.gov Other acids such as formic acid, acetic acid, and dichloroacetic acid are also effective. total-synthesis.comgoogle.comthermofisher.com To prevent the highly reactive trityl cation byproduct from engaging in undesired side reactions with other nucleophiles in the substrate, "scavengers" like triethylsilane (TES), water, or thioanisole (B89551) are typically added to the reaction mixture. total-synthesis.comnih.govrsc.org Lewis acids, including zinc bromide (ZnBr₂) and magnesium bromide (MgBr₂), have also been shown to efficiently promote detritylation under mild conditions. acs.org

Table 2: Common Acidic Reagents for N-Trityl Deprotection
ReagentTypical ConditionsNotesReference
Trifluoroacetic Acid (TFA)1-95% in a solvent like DCMConcentration allows for tuning of selectivity. peptide.comnih.govcommonorganicchemistry.com
Formic or Acetic AcidOften used neat or in an inert solventMilder conditions, can be selective over other acid-labile groups. total-synthesis.comthermofisher.com
Lewis Acids (e.g., ZnBr₂, BF₃·OEt₂)In an aprotic solvent like CH₂Cl₂Offers mild conditions and potential for high selectivity. rsc.orgacs.org
Dichloroacetic Acid (DCA)In CH₂Cl₂Used in oligonucleotide synthesis for detritylation. google.com

In cases where acidic conditions are incompatible with other functional groups in the molecule, reductive methods provide a valuable alternative. One established method for the reductive cleavage of N-tritylamines involves the use of lithium powder with a catalytic quantity of an electron carrier like naphthalene (B1677914) in an ether solvent such as THF. organic-chemistry.orgresearchgate.net This approach is particularly useful for its chemoselectivity, as it can cleave the N-trityl bond in the presence of other reducible groups like benzyl (B1604629) ethers. organic-chemistry.org Another reductive strategy employs sodium borohydride (B1222165) (NaBH₄) coupled with a metal acid catalyst, such as mercury(II) chloride. researchgate.netnih.gov Hydrogenation over a nickel catalyst has also been suggested as a potential method, assuming no other groups in the molecule are susceptible to this type of reduction. researchgate.net

The true utility of the N-trityl group is demonstrated in its selective removal as part of an orthogonal protection scheme. total-synthesis.com The difference in lability between the trityl group and other protecting groups is the key to this selectivity.

Selectivity against other acid-labile groups : By carefully choosing the acidic reagent and conditions, the N-trityl group can be removed while more robust acid-labile groups, such as tert-butyl (tBu) or tert-butyldimethylsilyl (TBS) ethers, remain intact. total-synthesis.comacs.org For example, treatment with a mild Lewis acid like ZnBr₂ can cleave a trityl group without affecting an N-Boc group. acs.org Similarly, very dilute TFA (1-2%) or acetic acid can deprotect trityl groups while leaving tBu-based protection in place. csic.esresearchgate.net

Selectivity against base-labile groups : The N-trityl group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the Fmoc group, which is a cornerstone of the most common SPPS strategy. tcichemicals.comcsic.es

Selectivity against groups cleaved by reduction : The N-trityl group can be selectively cleaved under reductive conditions (e.g., Li/naphthalene) in the presence of a benzyl (Bn) group, which would typically be removed by catalytic hydrogenation. organic-chemistry.org Conversely, the trityl group is stable to catalytic hydrogenation conditions used to remove a benzyloxycarbonyl (Cbz) group. tcichemicals.com

A multi-component reagent system consisting of a Lewis acid (like BF₃·Et₂O), a mild protic acid (hexafluoroisopropanol), and a scavenger (triethylsilane) has been developed for the rapid removal of trityl groups while being compatible with a wide array of other protecting groups, including acetyl, silyl, and Fmoc. rsc.org This highlights the extensive research dedicated to optimizing the selective deprotection of this versatile group.

Applications of N Trityl L Homoserine Triethylamine Salt in Complex Organic Synthesis

Asymmetric Synthesis and Chiral Building Block Utility

The development of new pharmaceuticals increasingly relies on the use of chiral building blocks to achieve optimal interaction with biological targets, which are themselves chiral. enamine.net N-Trityl-L-homoserine triethylamine (B128534) salt is a prime example of such a building block, offering a stable, optically pure foundation for asymmetric synthesis.

N-Trityl-L-homoserine Triethylamine Salt as a Chiral Scaffold

A chiral scaffold is a core molecular structure that imparts its stereochemistry to subsequent products. This compound functions effectively as such a scaffold. The bulky trityl (triphenylmethyl) group protects the amine functionality on the chiral center, preventing racemization and unwanted side reactions. This protection leaves the γ-hydroxyl and the triethylamine-salted carboxyl groups available for further synthetic transformations. The predefined (S)-configuration at the α-carbon is thus preserved and transferred to more complex molecules built upon this framework. The use of such optically pure building blocks is a cornerstone of modern drug discovery and development, with single-isomer drugs constituting a significant portion of the pharmaceutical market. enamine.net

Stereoselective Transformations Employing the Compound

The structure of N-Trityl-L-homoserine is ideal for directing stereoselective transformations, where one stereoisomer is formed in preference to others. A primary example is the intramolecular cyclization to form the corresponding N-Trityl-L-homoserine lactone. This reaction is a stereospecific process; the L-configuration of the starting amino acid directly yields the (S)-enantiomer of the resulting γ-lactone.

General strategies for preparing optically active homoserine lactones often start from derivatives of naturally occurring chiral molecules like L-aspartic acid or L-methionine. google.com The synthesis involves the stereoselective construction of the core 2-amino-1,3-diol moiety or related structures, ensuring the correct spatial arrangement of the functional groups. nih.gov The trityl-protected homoserine derivative provides a stable intermediate that can be readily converted to the lactone under acidic conditions, which catalyze the cyclization via the γ-hydroxyl group.

Synthesis of Complex Chiral Molecules and Advanced Intermediates

The primary utility of this compound is as a precursor to advanced chiral intermediates, most notably α-Amino-γ-butyrolactones (homoserine lactones). These lactones are crucial structural elements in a wide array of biologically active compounds. google.com

For instance, they are recognized as valuable synthons for the preparation of:

Renin and ACE inhibitors: Important pharmaceuticals for managing hypertension. google.com

Fungicides: Used in agriculture to protect crops. google.com

Quorum Sensing Modulators: N-acyl-homoserine lactones are key signaling molecules in many bacteria, and their synthetic analogues are vital tools for studying and manipulating bacterial communication.

The synthesis pathway often involves the deprotection of the trityl group and subsequent acylation of the amine to produce various N-acyl-homoserine lactones, or direct use of the protected lactone in multi-step synthetic routes.

Derivatization Strategies of the Homoserine Side Chain

The homoserine side chain, with its terminal hydroxyl group, offers a versatile handle for a variety of chemical modifications, enabling the creation of diverse molecular architectures.

Chemical Modifications of the γ-Hydroxyl Group

The γ-hydroxyl group is a key site for derivatization. While its most common transformation is the intramolecular cyclization to form a lactone, it can also be modified to introduce other functionalities. General chemical strategies for hydroxyl group transformation can be applied, although specific conditions must be adapted to the substrate. nih.gov

Potential modifications include:

Etherification: Formation of ethers by reaction with alkyl halides under basic conditions.

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Conversion to Azides or Thiols: Methods exist for the selective conversion of hydroxyl groups to azides or thiols, which serve as versatile chemical handles for bioconjugation or "click chemistry". nih.gov For example, a mixture of triphenylphosphine (B44618) (Ph3P), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) azide (B81097) (n-Bu4NN3) can rapidly convert alcohols to azides. nih.gov

These modifications expand the synthetic utility of the homoserine scaffold beyond lactone formation, allowing for its incorporation into a wider range of complex target molecules.

Synthesis of γ-Lactones and Other Cyclic Homoserine Derivatives

The synthesis of N-protected homoserine γ-lactones is a well-established and highly valuable transformation. These cyclic derivatives are significant for their biological activities and as versatile synthetic intermediates. google.comacs.org

A robust method for preparing N-protected-L-homoserine γ-lactones proceeds from N-protected L-aspartic acids. acs.org This three-pot process involves:

N-protection of L-aspartic acid.

Acid-catalyzed condensation with paraformaldehyde to yield an (S)-3-(N-protected)-5-oxo-4-oxazolidineacetic acid intermediate.

Selective reduction of the carboxylic acid (e.g., using sodium borohydride (B1222165) after activation with isobutyl chloroformate) followed by acid-catalyzed cyclization to furnish the lactone. acs.org

Microwave irradiation has been shown to significantly improve the efficiency of the later steps, reducing reaction times and the use of organic solvents. acs.org The table below summarizes representative data for the final cyclization step under microwave conditions.

N-Protecting GroupStarting MaterialYield (%)Reference
Fmoc(S)-3-(N-Fmoc)-5-oxo-4-oxazolidineacetic acid60 acs.org

These synthetic strategies provide efficient access to optically pure homoserine lactones, which are central structural motifs in many biologically active compounds and serve as invaluable intermediates for the synthesis of pharmaceutical agents. google.comacs.orgnih.gov

Role as a Precursor for Unnatural Amino Acids and Peptidomimetics

This compound serves as a pivotal precursor for a range of unnatural amino acids and peptidomimetics, primarily through the chemical modification of its homoserine side chain. The hydroxyl group is a launchpad for various transformations, but its most notable conversion is into a lactone.

Through acid-catalyzed intramolecular cyclization, N-protected homoserine readily forms N-protected γ-butyrolactone, also known as homoserine lactone. acs.org This five-membered ring structure is a core component of many biologically active molecules. Specifically, N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules used by many bacteria in a process called quorum sensing to coordinate group behavior. researchgate.netcam.ac.ukrsc.org These AHLs are considered important peptidomimetics because they mimic peptide signaling molecules but have a different backbone structure.

The synthesis pathway typically involves:

Starting with N-Trityl-L-homoserine.

Inducing cyclization to form N-Trityl-L-homoserine lactone.

Removing the trityl protecting group to yield L-homoserine lactone.

Acylating the newly freed amino group with various fatty acid chlorides to produce a library of different N-acyl-L-homoserine lactones. researchgate.netcam.ac.uk

Beyond lactonization, the side-chain hydroxyl can be converted into other functional groups (e.g., azides, ethers, or larger alkyl chains) prior to peptide coupling, thereby generating a diverse array of unnatural amino acids for incorporation into novel peptides with modified properties. nsf.gov

Table 2: Transformations of N-Trityl-L-homoserine as a Precursor

Starting Material Transformation Resulting Structure/Class Significance
N-Trityl-L-homoserine Intramolecular cyclization (acid-catalyzed) N-Trityl-L-homoserine lactone acs.org Key chiral intermediate.
L-homoserine lactone (after deprotection) N-acylation with fatty acid chlorides N-acyl-L-homoserine lactones (AHLs) researchgate.netcam.ac.uk Important class of peptidomimetics involved in bacterial quorum sensing. rsc.org

Stereochemical Control and Investigations in N Trityl L Homoserine Chemistry

Maintenance of L-Homoserine Chirality During Synthetic Transformations

The primary stereochemical challenge in the synthesis involving N-Trityl-L-homoserine is the prevention of epimerization at the α-carbon. Epimerization is a chemical process where one stereogenic center in a molecule with multiple stereocenters inverts its configuration, converting one diastereomer into another. mdpi.com In the context of amino acid chemistry, this often refers to the conversion of the naturally occurring L-enantiomer to the D-enantiomer, a process also known as racemization if it leads to a 1:1 mixture. mdpi.comnih.gov This transformation can significantly alter the biological activity of the resulting molecule, and the resulting epimers often have very similar physical properties, making their separation difficult. mdpi.comresearchgate.net

The principal mechanism for epimerization in amino acid derivatives involves the abstraction of the α-proton by a base. mdpi.com This deprotonation forms a planar enolate intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of both L- and D-isomers, thereby compromising the stereochemical purity of the product. mdpi.com Several factors can induce or accelerate this undesirable side reaction during synthesis. nih.gov

Factors Influencing Epimerization in Amino Acid Synthesis

Factor Influence on Epimerization Mechanism
Base Strength Stronger bases increase the rate of epimerization. Facilitates the abstraction of the acidic α-proton to form an enolate intermediate. mdpi.com
Solvent Polarity Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp May stabilize the charged enolate intermediate, favoring its formation. u-tokyo.ac.jp
Temperature Higher temperatures generally increase the rate of epimerization. Provides the necessary activation energy for the proton abstraction step. Lowering the temperature is a common strategy for suppression. u-tokyo.ac.jp

| Activating Groups | Groups that increase the acidity of the α-proton (e.g., during carboxyl activation for peptide coupling) enhance susceptibility to epimerization. | The formation of intermediates like oxazolones during peptide coupling significantly increases the acidity of the α-proton. |

Maintaining the chirality of L-homoserine during its conversion to and subsequent reactions of N-Trityl-L-homoserine triethylamine (B128534) salt is therefore a critical consideration in synthetic design.

Impact of the Trityl Protecting Group on Stereochemical Integrity

The triphenylmethyl (Trityl, Trt) group is a bulky N-protecting group used for amines, alcohols, and thiols. total-synthesis.comorganic-chemistry.org Its primary function is to prevent the nucleophilic nitrogen atom from participating in unwanted side reactions. peptide.com In the context of stereochemical integrity, the Trityl group exerts a significant influence, primarily through steric hindrance.

The sheer size of the trityl group can sterically shield the α-proton from attack by a base, thereby kinetically hindering the initial deprotonation step required for epimerization. nih.gov This steric bulk can also influence the conformation of the molecule, potentially restricting the rotation around key bonds and influencing the accessibility of the α-carbon. nih.gov Research on related trityl-containing molecules has shown that the trityl group can act as a "supramolecular protective group," influencing the packing in crystal structures and limiting the availability of nearby functional groups. nih.gov

While the trityl group itself does not participate electronically in the epimerization mechanism, its presence is a key strategic element for maintaining stereochemical purity. By protecting the amine, it allows for reactions at other sites (like the carboxyl or hydroxyl group of homoserine) while its bulk provides a passive, but effective, steric barrier against racemization. nih.gov The protection proceeds via an SN1 mechanism through the stable trityl cation, which is too sterically hindered for an SN2 attack. total-synthesis.com

Strategies for Epimerization Suppression During Reaction Steps

Given that certain synthetic steps, particularly carboxyl group activation for amide bond formation, are prone to epimerization, several strategies have been developed to suppress this side reaction. mdpi.comnih.gov These methods are broadly applicable to the chemistry of N-Trityl-L-homoserine when it is used as a building block in larger molecules.

Control of Reaction Conditions: A primary strategy is to conduct reactions at low temperatures to minimize the rate of epimerization. u-tokyo.ac.jp The choice of solvent is also crucial, with less polar solvents often being preferred where solubility allows. u-tokyo.ac.jp

Use of Additives: Certain additives, known as anti-racemization agents, are commonly included in coupling reactions. 1-Hydroxybenzotriazole (HOBt) and its derivatives (like HOAt) are classic examples that have been shown to suppress epimerization, although the exact mechanism is complex. u-tokyo.ac.jpnih.gov They are thought to function by converting the highly reactive activated ester into a less reactive, but still acylating, intermediate that is less prone to forming an oxazolone.

Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective, they can promote epimerization, especially in the absence of additives. u-tokyo.ac.jp The development of novel coupling reagents that minimize epimerization is an active area of research, with some modern reagents showing excellent results in maintaining chiral integrity. chemrxiv.orgrsc.org

Base Selection: The choice and stoichiometry of the base used are paramount. Non-nucleophilic, sterically hindered bases are often preferred. The use of a weaker base, when sufficient for the reaction, can significantly reduce the risk of α-proton abstraction. For example, using 2,4,6-trimethylpyridine (B116444) (TMP) as a base in peptide couplings has been shown to result in low epimerization. nih.gov

Use of Metal Salts: The addition of certain Lewis acidic metal salts, such as CuCl₂, has been shown to be highly effective in suppressing epimerization during peptide coupling reactions. nih.gov A combination of EDC, HOBt, and CuCl₂ can provide peptides in high yield with minimal epimerization (<0.1%). nih.gov

Comparison of Epimerization Suppression Strategies

Strategy Method Advantage Limitation
Low Temperature Conducting reactions at 0 °C or below. Simple to implement, generally effective. u-tokyo.ac.jp Can significantly slow down the desired reaction rate.
Apolar Solvents Using solvents like chloroform (B151607) instead of DMF. u-tokyo.ac.jp Reduces stabilization of the enolate intermediate. u-tokyo.ac.jp May cause solubility issues for polar reactants.
Additives (e.g., HOBt, HOAt) Addition of 1-2 equivalents of an anti-racemization agent. Highly effective at suppressing racemization with common coupling reagents. u-tokyo.ac.jp Increases the complexity and cost of the reaction mixture.
Metal Salts (e.g., CuCl₂) Addition of a catalytic or stoichiometric amount of a Lewis acid. Can virtually eliminate epimerization in certain systems. nih.gov Potential for undesired coordination with other functional groups.

| Optimized Coupling Reagents | Use of modern, low-racemization reagents (e.g., ynamides). chemrxiv.orgrsc.org | Designed specifically to avoid epimerization pathways. | May be more expensive and less readily available than traditional reagents. |

Diastereoselective and Enantioselective Approaches in Synthesis

While the focus is often on preserving the existing stereocenter of L-homoserine, diastereoselective and enantioselective reactions can be employed when modifying the molecule to create new stereocenters. For instance, if the side-chain hydroxyl group of N-Trityl-L-homoserine were to be oxidized and then subjected to a reduction or an addition reaction, a new stereocenter would be formed.

Enantioselective Synthesis: The development of catalytic asymmetric methods provides powerful tools for creating chiral molecules with high enantiomeric excess. nih.govyoutube.com Should a synthetic route require the construction of the homoserine backbone itself, methods like the asymmetric hydrogenation of prochiral olefins or imines, or the alkylation of chiral glycine (B1666218) enolate equivalents, could be employed. nih.gov These methods utilize a chiral catalyst or auxiliary to control the stereochemistry of the newly formed stereocenter. nih.govacs.org For example, nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents have been developed for the asymmetric synthesis of protected unnatural α-amino acids. nih.gov Such advanced strategies offer versatile and efficient routes to a wide range of enantioenriched amino acid derivatives. nih.gov

Advanced Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is a cornerstone technique for the separation and purification of chemical compounds. In the context of N-Trityl-L-homoserine triethylamine (B128534) salt, methods like High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely used to assess purity and monitor the progress of its synthesis. researchgate.netnih.gov The selection of a specific chromatographic method is often dictated by the physicochemical properties of the analyte, such as its polarity and ionization constant (pKa). openaccessebooks.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of protected amino acids like N-Trityl-L-homoserine. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. mdpi.com

The presence of the bulky, hydrophobic trityl group makes the compound highly responsive to separation on C8 or C18 columns. mdpi.com A typical mobile phase consists of a mixture of an aqueous solvent with an organic modifier, such as acetonitrile, and an acid, like trifluoroacetic acid (TFA), to ensure sharp peak shapes. mdpi.com The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid and the triethylammonium (B8662869) counter-ion, thereby affecting the compound's retention time. youtube.com Detection is commonly achieved using a UV detector, as the trityl group's phenyl rings exhibit strong absorbance. mdpi.com In research settings, analytical HPLC is used to confirm the purity of the final product, often aiming for a purity level of ≥98.0%. sigmaaldrich.comsigmaaldrich.com

Table 1: Representative HPLC Conditions for Protected Amino Acid Analysis
ParameterConditionReference
TechniqueReversed-Phase HPLC (RP-HPLC) mdpi.com
Stationary Phase (Column)Symmetry Luna C18 (3.6 μm, 4.6 × 150 mm) or C8 mdpi.com
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in H₂O mdpi.com
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (CH₃CN) mdpi.com
DetectionUV at 220 nm mdpi.com
Flow Rate1.0 mL/min mdpi.com

Thin Layer Chromatography (TLC) serves as a rapid, simple, and effective method for monitoring the progress of chemical reactions in real-time, such as the tritylation of L-homoserine. researchgate.netnih.gov By spotting the reaction mixture on a TLC plate at different time intervals, researchers can qualitatively observe the consumption of the starting material (L-homoserine) and the formation of the product (N-Trityl-L-homoserine). researchgate.net

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent). The choice of eluent system is critical for achieving good separation. For N-Trityl-L-homoserine, various solvent systems have been successfully employed to distinguish the product from the starting materials and by-products. researchgate.net The spots are visualized, often under UV light due to the UV-active trityl group, or by using chemical stains.

Table 2: TLC Solvent Systems for Monitoring N-Trityl-L-homoserine Synthesis
SystemCompositionRatio (v/v/v)Reference
An-Butanol / Pyridine / H₂O20:10:11 researchgate.net
Bn-Butanol / Acetic Acid / H₂O4:1:5 researchgate.net
CChloroform (B151607) / Methanol8:2 researchgate.net

Spectroscopic Techniques for Structural Elucidation

Following isolation and purification, spectroscopic techniques are employed to confirm the molecular structure of N-Trityl-L-homoserine triethylamine salt. Each method provides unique information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H NMR spectroscopy provides information on the number and environment of all hydrogen atoms in the structure.

The spectrum would exhibit characteristic signals for the trityl group protons, which typically appear as a complex multiplet in the aromatic region (around 7.2-7.5 ppm). researchgate.net The protons of the homoserine backbone would appear at distinct chemical shifts, including the α-proton (CH-N), the β-protons (CH₂-CH), and the γ-protons (CH₂-OH). researchgate.net Furthermore, the triethylamine counter-ion would be identified by its signature signals: a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the methyl protons (-CH₃). chemicalbook.com The integration of these signals confirms the ratio of the N-Trityl-L-homoserine component to the triethylamine counter-ion.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound
AssignmentGroupExpected Chemical Shift (ppm)MultiplicityReference
Trityl GroupAromatic Protons (15H)~7.2 - 7.5Multiplet researchgate.net
Homoserine Backboneα-CH (1H)~3.1 - 3.8Multiplet researchgate.net
β-CH₂ (2H)~1.8 - 2.2Multiplet researchgate.net
γ-CH₂ (2H)~3.1 - 3.8Multiplet researchgate.net
Triethylamine Cation-N-CH₂- (6H)~3.1 - 3.2Quartet (q) chemicalbook.com
-CH₃ (9H)~1.4Triplet (t) chemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The empirical formula for this compound is C₂₃H₂₃NO₃ · C₆H₁₅N, corresponding to a molecular weight of 462.62 g/mol . sigmaaldrich.comsigmaaldrich.com

When analyzed via electrospray ionization (ESI), the salt would dissociate. In positive ion mode (ESI+), two main peaks would be expected: one for the protonated N-Trityl-L-homoserine molecule [M+H]⁺ and another for the protonated triethylamine [M+H]⁺. researchgate.net The triethylamine signal is often very intense and appears at an m/z of approximately 102. researchgate.net In negative ion mode (ESI-), a single major peak corresponding to the deprotonated N-Trityl-L-homoserine molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing highly accurate mass measurements.

Table 4: Expected Mass Spectrometry Peaks for this compound
IonFormulaCalculated m/zIonization ModeReference
[N-Trityl-L-homoserine + H]⁺[C₂₃H₂₄NO₃]⁺~362.17Positive (ESI+) sigmaaldrich.com
[Triethylamine + H]⁺[C₆H₁₆N]⁺~102.13Positive (ESI+) researchgate.net
[N-Trityl-L-homoserine - H]⁻[C₂₃H₂₂NO₃]⁻~360.16Negative (ESI-) sigmaaldrich.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is a composite of the spectra of its two constituent parts.

Key absorptions for the N-Trityl-L-homoserine component include a broad band in the 3600-2400 cm⁻¹ region, which is characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the secondary amine. researchgate.net A strong absorption around 1705 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxyl group. researchgate.net The presence of the trityl group is confirmed by peaks in the 1600-1445 cm⁻¹ region, which are due to aromatic C=C stretching vibrations. researchgate.net The triethylamine component would contribute C-H stretching vibrations just below 3000 cm⁻¹. nist.gov

Table 5: Characteristic Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional GroupReference
3600 - 2400 (broad)O-H and N-H stretchCarboxylic acid, Amine researchgate.net
~2970C-H stretchAlkyl (Triethylamine) nist.gov
~1705C=O stretchCarboxylic acid researchgate.net
1595, 1490, 1445C=C stretchAromatic (Trityl group) researchgate.net

Optical Rotation Measurements for Enantiomeric Purity Determination

Optical rotation is a critical analytical technique for characterizing chiral molecules like this compound. This method measures the rotation of plane-polarized light as it passes through a solution of the compound. The direction and magnitude of this rotation are inherent properties of a specific enantiomer, providing a direct means to assess its purity.

In academic research, the enantiomeric purity of a substance is a crucial parameter, as different enantiomers of a molecule can exhibit vastly different biological activities. The presence of an unwanted enantiomer can lead to misleading results in biological assays or the development of suboptimal therapeutic agents.

[α]D20 = -33 ± 3º (c=5 in CHCl₃)

This value indicates that the L-enantiomer is levorotatory, meaning it rotates plane-polarized light to the left under the specified conditions (20°C, using the sodium D-line, at a concentration of 5 g/100mL in chloroform). The slight variation in the amine salt (diethylamine vs. triethylamine) is expected to have a minimal impact on the optical rotation, making this a strong reference point for the characterization of the target compound.

The determination of enantiomeric excess (e.e.) from optical rotation data is a standard practice. The formula to calculate e.e. is:

e.e. (%) = ([α]observed / [α]pure enantiomer) x 100

For a newly synthesized batch of this compound, a researcher would measure its specific rotation and compare it to the value of the pure L-enantiomer. A measured value close to the reference standard would confirm high enantiomeric purity.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the validation of a compound's empirical formula. This destructive method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

The empirical formula for this compound is C₂₃H₂₃NO₃ · C₆H₁₅N, which corresponds to a molecular formula of C₂₉H₄₀N₂O₃ and a molecular weight of 462.62 g/mol . sigmaaldrich.comscribd.com Based on this, the theoretical elemental composition can be calculated.

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01129348.31975.30%
Hydrogen (H)1.0084040.3208.72%
Nitrogen (N)14.007228.0146.06%
Oxygen (O)15.999347.99710.37%
Total 464.65 100.45%

Note: The slight deviation from 100% is due to rounding of atomic masses.

In a typical academic research report, the results of the elemental analysis would be presented as follows:

Theoretical: C, 75.30%; H, 8.72%; N, 6.06%. Found: C, xx.xx%; H, x.xx%; N, x.xx%.

A close correlation between the theoretical and experimentally "found" values, typically within ±0.4%, is considered a confirmation of the empirical formula and an indication of the sample's high purity. While specific experimental "found" values for this compound are not publicly documented, this process is a standard and essential step in the comprehensive characterization of this and any novel compound in a research setting.

Q & A

Q. What are the established synthetic routes for N-Trityl-L-homoserine triethylamine salt, and how do they differ in methodology?

this compound is synthesized via two primary routes:

  • Route 1 : Direct tritylation of L-homoserine using silylating agents (e.g., Me₂SiCl₂ or Ph₂SiCl₂) in the presence of triethylamine (Et₃N). This "one-pot" method involves silylation of the amino group, followed by tritylation and desilylation under mild conditions, yielding the product in 65–68% yield as a foam .
  • Route 2 : Degradation of N-Trityl-L-methionine. Treatment of N-Trityl-L-methionine with methyl iodide forms a sulfonium salt, which is subsequently degraded with KOH to yield N-Trityl-L-homoserine in 75% yield . Key distinction: Route 1 avoids lactonization issues common in other derivatives (e.g., alkyloxycarbonyl homoserine), while Route 2 leverages methionine degradation for higher optical purity .

Q. How is the purity of this compound assessed in academic research?

Purity is typically evaluated using:

  • ¹H NMR spectroscopy : To confirm structural integrity and absence of lactonization (e.g., absence of ester or lactone peaks) .
  • HPLC analysis : Mobile phases often include triethylamine (0.1–0.5% v/v) to reduce tailing of basic analytes. Method validation involves linearity (R² ≥ 0.99) and recovery studies .
  • Salt crystallization : Conversion to the diethylamine salt (crystalline form) ensures high purity, as amorphous foams may retain solvents .

Q. What are the primary research applications of this compound?

  • Peptide synthesis : The trityl group protects the amino group during solid-phase peptide synthesis, enabling selective deprotection .
  • Pharmaceutical intermediates : Used in pharmacokinetic studies (e.g., as a salt form to enhance solubility for intravenous administration) .
  • Biomimetic membranes : Triethylamine salts (e.g., camphorsulfonic acid triethylamine salt) improve cross-linking in membrane fabrication, enhancing salt rejection in water treatment technologies .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing lactonization?

  • Silylation strategy : Use bifunctional silylating agents (e.g., Me₂SiCl₂) to transiently protect the amino group, reducing side reactions. Desilylation with mild acids (e.g., citric acid) preserves the trityl group .
  • Reaction monitoring : Real-time HPLC tracking of lactone formation (retention time shifts) allows immediate adjustments in pH or temperature .
  • Storage conditions : Store the compound in the dark at room temperature; avoid prolonged exposure to acidic or humid environments .

Q. What methodological challenges arise in analyzing this compound in biological matrices, and how are they addressed?

  • Matrix interference : Co-eluting biomolecules (e.g., proteins) can obscure analyte peaks. Use protein precipitation with acetonitrile followed by SPE purification .
  • Ion suppression in LC-MS : Add 0.1% formic acid to the mobile phase to enhance ionization efficiency. Internal standards (e.g., deuterated analogs) correct for variability .
  • Stability in solution : Prepare fresh solutions in ammonium bicarbonate buffer (pH 9.0) to prevent salt dissociation during reverse-phase chromatography .

Q. How does the triethylamine moiety influence the compound’s stability in drug delivery systems?

  • Liposome formulations : Triethylamine salts improve encapsulation efficiency by stabilizing acidic payloads (e.g., siRNA) via charge neutralization. However, excess Et₃N may destabilize lipid bilayers; optimize molar ratios (e.g., 1:1.2 drug:salt) .
  • pH-sensitive release : The salt dissociates in acidic environments (e.g., tumor tissues), enabling targeted release. Validate using dialysis membranes under simulated physiological conditions .

Methodological Considerations Table

AspectRecommendationReference
Synthesis yield Use Me₂SiCl₂ for silylation; achieve 65–68% yield via Route 1
Lactonization prevention Store at RT in the dark; avoid alkyloxycarbonyl derivatives
HPLC mobile phase Add 0.1–0.5% Et₃N to reduce tailing; validate with R² ≥ 0.99
Pharmacokinetics Use non-compartmental analysis (Phoenix WinNonLin) for bioavailability studies

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